molecular formula C12H8Cl2O4S B1618122 4,4'-Sulfonylbis(2-chlorophenol) CAS No. 46947-87-9

4,4'-Sulfonylbis(2-chlorophenol)

Cat. No.: B1618122
CAS No.: 46947-87-9
M. Wt: 319.2 g/mol
InChI Key: PWDGALQKQJSBKU-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(2-chlorophenol) is a chemical compound with the molecular formula C12H8Cl2O4S. The compound contains a total of 27 atoms, including 8 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, 1 sulfur atom, and 2 chlorine atoms .

Mechanism of Action

Target of Action

The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .

Mode of Action

4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .

Biochemical Pathways

The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .

Result of Action

The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the preparation methods for 4,4’-Sulfonylbis(2-chlorophenol) involves heating 4,4’-diallyldiphenylsulfone to 195-210°C under the protection of inert gas. The reaction occurs in the presence of a heterocyclic compound and an amino compound . This method has the advantages of low reaction device requirements, few reaction byproducts, and high purity and yield of the product.

Industrial Production Methods

The industrial production of 4,4’-Sulfonylbis(2-chlorophenol) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high efficiency, minimal byproducts, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2-chlorophenol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols, depending on the type of reaction and reagents used.

Scientific Research Applications

4,4’-Sulfonylbis(2-chlorophenol) has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

    Biology: The compound is studied for its potential effects on biological systems, including its cytotoxicity and gene expression modulation.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

    Industry: It is used in the production of temperature-resistant polymers, such as polysulfone plastics, which find applications in plumbing pipes, printer cartridges, and automobile fuses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-Sulfonylbis(2-chlorophenol) include:

  • Bisphenol A (BPA)
  • Bisphenol F (BPF)
  • Bisphenol AF (BPAF)
  • Bisphenol S (BPS)

Comparison

Compared to bisphenol A (BPA), 4,4’-Sulfonylbis(2-chlorophenol) (BPS) is considered to have similar applications but with potentially different health and environmental effects. BPS is often used as a substitute for BPA due to concerns about BPA’s estrogenic activity and potential health risks. research is ongoing to fully understand the safety and environmental impact of BPS and other bisphenol analogs .

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGALQKQJSBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325603
Record name 4,4'-Sulfonylbis(2-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46947-87-9
Record name NSC512722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfonylbis(2-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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